N'-carbamimidoylpiperidine-1-carboximidamide
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Overview
Description
N’-carbamimidoylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N5. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring and carboximidamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-carbamimidoylpiperidine-1-carboximidamide typically involves the reaction of piperidine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-carbamimidoylpiperidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-carbamimidoylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N’-carbamimidoylpiperidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-carbamimidoylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
N-carbamimidoylpyrrolidine-1-carboximidamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Piperine-carboximidamide hybrids: These compounds have been studied for their antiproliferative activity and potential as cancer therapeutics.
Uniqueness
N’-carbamimidoylpiperidine-1-carboximidamide stands out due to its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H15N5 |
---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
N'-carbamimidoylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11) |
InChI Key |
AWRTYWUCRPIUMW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=N/C(=N)N)/N |
Canonical SMILES |
C1CCN(CC1)C(=NC(=N)N)N |
Origin of Product |
United States |
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